molecular formula C12H17BFNO2 B3224320 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid CAS No. 1228594-52-2

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid

Cat. No.: B3224320
CAS No.: 1228594-52-2
M. Wt: 237.08 g/mol
InChI Key: PLSPPIOEMADOFR-UHFFFAOYSA-N
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Description

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidine moiety attached to a phenyl ring. The boronic acid group is particularly significant as it plays a crucial role in various organic transformations, including the widely-used Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

Boronic acids and their esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium forms a new bond with the halide, and transmetalation, where the organoboron compound transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .

Pharmacokinetics

The stability of boronic acids and their esters is a crucial factor influencing their bioavailability .

Result of Action

The primary result of the action of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound, like other boronic acids and esters, can be influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound, and thus its efficacy in reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alcohols, boranes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and piperidine moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[2-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSPPIOEMADOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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